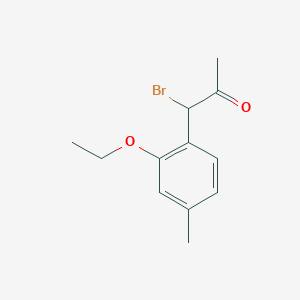
1-Bromo-1-(2-ethoxy-4-methylphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(2-ethoxy-4-methylphenyl)propan-2-one is an organic compound with the molecular formula C12H15BrO2 It is a brominated ketone that features an ethoxy and a methyl group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-1-(2-ethoxy-4-methylphenyl)propan-2-one typically involves the bromination of a precursor ketone. One common method is the bromination of 1-(2-ethoxy-4-methylphenyl)propan-2-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
1-Bromo-1-(2-ethoxy-4-methylphenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
These reactions are typically carried out under specific conditions to achieve the desired transformation, and the major products formed depend on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(2-ethoxy-4-methylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs by modifying its structure to enhance biological activity or reduce toxicity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound may be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(2-ethoxy-4-methylphenyl)propan-2-one depends on its chemical reactivity. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is converted to an alcohol, altering the compound’s properties. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or material synthesis .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-(2-ethoxy-4-methylphenyl)propan-2-one can be compared with similar compounds like:
2-Bromo-1-(4-methoxyphenyl)propan-1-one: This compound has a methoxy group instead of an ethoxy group and is used in similar synthetic applications.
1-Bromo-2-propanone: A simpler brominated ketone used in various organic reactions.
4-Methoxyphenylacetone: A related compound with a methoxy group and a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and research.
Eigenschaften
Molekularformel |
C12H15BrO2 |
|---|---|
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
1-bromo-1-(2-ethoxy-4-methylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15BrO2/c1-4-15-11-7-8(2)5-6-10(11)12(13)9(3)14/h5-7,12H,4H2,1-3H3 |
InChI-Schlüssel |
IKZWZYSTTRRFME-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C)C(C(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![zinc;(4S)-4-[[(2R)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate](/img/structure/B14045257.png)

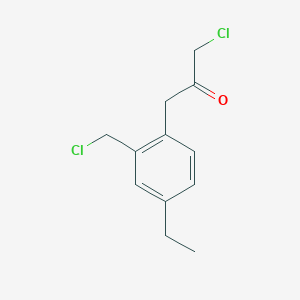
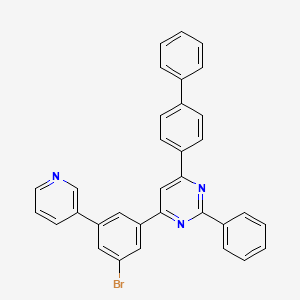
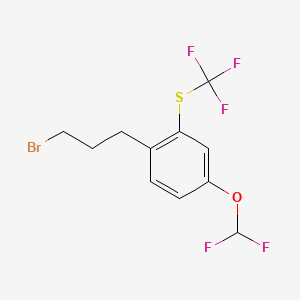



![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)

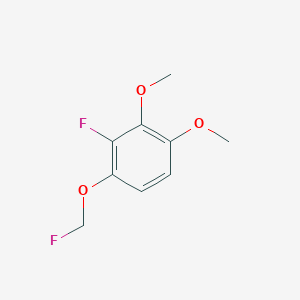
![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)
![7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)
